2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the phenoxy intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired compound.
Final Product Formation: The final step involves purification and characterization of the compound using techniques such as recrystallization and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic and quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound is explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- 2-(3-Methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-fluorophenyl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chloro and fluoro substituents, along with the piperazine ring, may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c1-14-13-18(7-8-19(14)21)26-15(2)20(25)24-11-9-23(10-12-24)17-5-3-16(22)4-6-17/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPSIDKRLKUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.